1-(3-Aminopropyl)pyrrolidin-2-one
Overview
Description
Synthesis Analysis
The synthesis of 1-(3-Aminopropyl)pyrrolidin-2-one derivatives often involves strategies that allow for the introduction of various substituents into the pyrrolidin-2-one nucleus. One approach described involves the one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides, leading to the formation of 2,3-disubstituted pyrrolidines and piperidines, which are precursors to 2-substituted-2,5-dihydropyrrols (Boto et al., 2001). Another method involves the reaction of methyl ester of furyl-2-carbonylpyruvic acid with a mixture of aromatic aldehyde and 1-amino-2-hydroxypropane or 3-amino 1-hydroxypropane, yielding 5-aryl-3-hydroxy-1-(2-hydroxypropyl)-4-(furyl-2-carbonyl)-3-pyrrolin-2-ones and 5-aryl-3-hydroxy-1-(3-hydroxypropyl)-4-(furyl-2-carbonyl)-3-pyrrolin-2-ones (Rubtsova et al., 2020).
Molecular Structure Analysis
The molecular structure of 1-(3-Aminopropyl)pyrrolidin-2-one derivatives has been extensively studied using techniques like 1H NMR spectroscopy and IR spectrometry. These studies confirm the presence of the characteristic stretching vibrations of alcoholic hydroxyl group, enol hydroxyl, amide, and ketone groups, indicating the successful formation of the derivatives. The 1H NMR spectra often reveal signals characteristic of the formation of the corresponding derivatives of 3-hydroxy-3-pyrrolin-2-ones, including peaks indicating the presence of a second chiral center in the 2-hydroxypropyl radical (Rubtsova et al., 2020).
Chemical Reactions and Properties
1-(3-Aminopropyl)pyrrolidin-2-one and its derivatives participate in a variety of chemical reactions, including conjugate addition reactions where they act as acceptors. These compounds are valuable starting materials in organic synthesis due to their reactivity. For instance, the synthesis of reactive 3-pyrrolin-2-ones in conjugate addition reactions has been reported, highlighting their potential as precursors for the synthesis of nootropic compounds like (+/-)-nebracetam (Alves, 2007).
Physical Properties Analysis
The physical properties of 1-(3-Aminopropyl)pyrrolidin-2-one derivatives, such as solubility and crystallinity, are crucial for their application in chemical synthesis. While specific studies on these properties are not highlighted in the literature search, these properties typically depend on the nature of substituents and the overall molecular structure of the derivatives.
Chemical Properties Analysis
The chemical properties of 1-(3-Aminopropyl)pyrrolidin-2-one derivatives, including acidity, basicity, and reactivity towards various reagents, are influenced by the presence of functional groups such as the aminopropyl side chain and the pyrrolidin-2-one core. For example, the presence of the aminopropyl arms in certain derivatives has been shown to result in high overall basicity, significantly affecting the stability constants of their complexes with metal ions such as Ni2+, Cu2+, Zn2+, and Cd2+ (Guerra et al., 2006).
Scientific Research Applications
It is used in the synthesis of analogues of 2′,3′-dideoxynucleotides, important in the study of pyrimidines and purines (Harnden, Jarvest, & Parratt, 1992).
The compound plays a role in organic synthesis, particularly in synthesizing potentially bioactive 2-pyrrolidinones and pyrrolidines (Alves, 2007).
It acts as a 3-Aminopropyl Carbanion equivalent in the synthesis of substituted 1-pyrrolines like 2-Phenyl-1-Pyrroline (Sorgi, Maryanoff, McComsey, & Maryanoff, 2003).
It's used in the synthesis of statine, a significant compound in pharmaceuticals (Chang, Kung, & Chen, 2006).
Pyrrolidin-2-ones and their derivatives, including 1-(3-Aminopropyl)pyrrolidin-2-one, are crucial for developing new medicinal molecules with improved biological activity (Rubtsova et al., 2020).
The compound helps stabilize DNA duplexes and triplexes, suggesting potential applications in DNA delivery and transfection agents (Nagamani & Ganesh, 2001).
1-(3-Aminopropyl)pyrrolidin-2-one is found in various plants and is an oxidation product of putrescine and spermidine, indicating its role in plant biochemistry (Smith, Croker, & Loeffler, 1986).
Modified versions of this compound, like 1-(2-aminoethyl) pyrrolidine, show promise in gene delivery for cancer therapy applications (Chen et al., 2020).
It demonstrates anticonvulsant activity, as seen in studies involving pentylenetetrazole-treated mice (Saturnino et al., 1997).
As a physiological degradation product of spermidine, it's measurable in human and rat urine, indicating its physiological significance (Seiler & Knödgen, 1983).
Its derivatives are applied in biosensor technology, particularly in constructing biosensors with applications in analyte detection (Abu-Rabeah et al., 2004).
1-(3-Aminopropyl)pyrrolidin-2-one exhibits potent antibacterial activity against a range of bacteria, including Gram-positive and Gram-negative strains (Ohtake et al., 1997).
Derivatives of this compound are used in the preparation of antibiotics like premafloxacin, targeting veterinary pathogens (Fleck et al., 2003).
Pyrrolidin-2-one derivatives are active as ligands to various receptors, highlighting their pharmacological importance (Vergnon, Pottorf, Winters, & Player, 2004).
Some pyrrolidine-2-one derivatives exhibit significant antibacterial activity, which is crucial for developing new antimicrobial agents (Betti, Hussain, & Kadhem, 2020).
Conductive composite films incorporating derivatives of this compound are useful in electrodes for supercapacitors, batteries, and sensors (Bideau, Cherpozat, Loranger, & Daneault, 2016).
Its inclusion in dipeptide analogues leads to linear, extended conformations, useful in various scientific research applications (Hosseini, Kringelum, Murray, & Tønder, 2006).
It's a key component in the synthesis of influenza neuraminidase inhibitors, demonstrating its utility in antiviral research (Wang et al., 2001).
The synthesis of 2,3-disubstituted pyrrolidines and piperidines using this compound leads to bicyclic systems present in many natural products, important in the development of new pharmaceuticals (Boto, Hernández, De Leon, & Suárez, 2001).
Pyrrolidine-containing peptides isolated from Streptomyces sp. have been characterized, indicating their potential in pharmaceutical research (Izumikawa et al., 2015).
properties
IUPAC Name |
1-(3-aminopropyl)pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-4-2-6-9-5-1-3-7(9)10/h1-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJORCZCMNWLHMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80227455 | |
Record name | N-(3-Aminopropyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80227455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopropyl)pyrrolidin-2-one | |
CAS RN |
7663-77-6 | |
Record name | 1-(3-Aminopropyl)-2-pyrrolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7663-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Aminopropyl)pyrrolidin-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007663776 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7663-77-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108683 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(3-Aminopropyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80227455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-aminopropyl)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.757 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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